molecular formula C6H7N3O4 B2576370 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1006441-04-8

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2576370
CAS No.: 1006441-04-8
M. Wt: 185.139
InChI Key: MTBVWZZYIPQLBF-UHFFFAOYSA-N
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Description

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 1-ethyl-3-nitro-1h-pyrazole-5-carboxylic acid, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific targets for these actions vary widely and are often dependent on the specific structure and functional groups present in the pyrazole derivative.

Mode of Action

The mode of action of pyrazole derivatives often involves interaction with biological targets, leading to changes in cellular processes . The nitro group in this compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, diabetes, and microbial infections .

Pharmacokinetics

The presence of the carboxylic acid group could potentially influence its absorption and distribution, as this group can form hydrogen bonds with biological molecules and can ionize under physiological conditions .

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, inhibition of cancer cell proliferation, and modulation of blood glucose levels .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the stability and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-ethyl-1H-pyrazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-ethyl-3-amino-1H-pyrazole-5-carboxylic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an ethyl group and a nitro group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The nitro group enhances its potential as a redox-active molecule, while the ethyl group influences its solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-4(6(10)11)3-5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBVWZZYIPQLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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